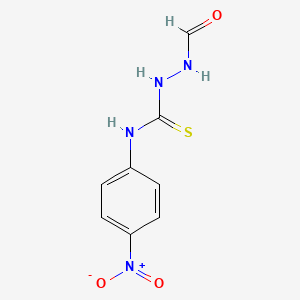
2-formyl-N-(4-nitrophenyl)hydrazinecarbothioamide
Overview
Description
2-formyl-N-(4-nitrophenyl)hydrazinecarbothioamide, also known as FNPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. FNPC is a hydrazine derivative that has a nitrophenyl group attached to it, which makes it an important compound for studying the structure-activity relationship of hydrazines.
Mechanism of Action
The mechanism of action of 2-formyl-N-(4-nitrophenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. 2-formyl-N-(4-nitrophenyl)hydrazinecarbothioamide has also been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-formyl-N-(4-nitrophenyl)hydrazinecarbothioamide has been shown to possess potent antioxidant properties, which makes it an important compound for studying the role of oxidative stress in various diseases such as cancer, diabetes, and cardiovascular diseases. 2-formyl-N-(4-nitrophenyl)hydrazinecarbothioamide has also been shown to possess anti-inflammatory properties, which makes it an important compound for studying the mechanisms of inflammation and the development of anti-inflammatory drugs.
Advantages and Limitations for Lab Experiments
2-formyl-N-(4-nitrophenyl)hydrazinecarbothioamide is a relatively stable compound that is easy to synthesize and purify. It is highly soluble in polar solvents, which makes it easy to use in various biological assays. However, 2-formyl-N-(4-nitrophenyl)hydrazinecarbothioamide has some limitations such as its potential toxicity and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.
Future Directions
There are many potential future directions for the study of 2-formyl-N-(4-nitrophenyl)hydrazinecarbothioamide. Some of these include:
1. Investigation of the pharmacokinetic and pharmacodynamic properties of 2-formyl-N-(4-nitrophenyl)hydrazinecarbothioamide in vivo.
2. Development of new derivatives of 2-formyl-N-(4-nitrophenyl)hydrazinecarbothioamide with improved pharmacological properties.
3. Study of the structure-activity relationship of 2-formyl-N-(4-nitrophenyl)hydrazinecarbothioamide and its derivatives.
4. Investigation of the potential applications of 2-formyl-N-(4-nitrophenyl)hydrazinecarbothioamide in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
5. Study of the mechanisms of action of 2-formyl-N-(4-nitrophenyl)hydrazinecarbothioamide and its derivatives in various biological processes such as oxidative stress and inflammation.
Conclusion:
2-formyl-N-(4-nitrophenyl)hydrazinecarbothioamide is an important compound for studying the structure-activity relationship of hydrazines and its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. 2-formyl-N-(4-nitrophenyl)hydrazinecarbothioamide has been shown to possess potent antioxidant, anti-inflammatory, and anticancer properties, making it an important compound for studying the mechanisms of action of these biological processes. Further studies are needed to determine the pharmacokinetic and pharmacodynamic properties of 2-formyl-N-(4-nitrophenyl)hydrazinecarbothioamide and its derivatives, as well as their potential applications in the treatment of various diseases.
Scientific Research Applications
2-formyl-N-(4-nitrophenyl)hydrazinecarbothioamide has been used extensively in scientific research for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. 2-formyl-N-(4-nitrophenyl)hydrazinecarbothioamide has been shown to possess potent antioxidant, anti-inflammatory, and anticancer properties, making it an important compound for studying the mechanisms of action of these biological processes.
properties
IUPAC Name |
N-[(4-nitrophenyl)carbamothioylamino]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3S/c13-5-9-11-8(16)10-6-1-3-7(4-2-6)12(14)15/h1-5H,(H,9,13)(H2,10,11,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQNIRSTVFTLMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NNC=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-formyl-N-(4-nitrophenyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4657276.png)
![6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-N-2-naphthyl-1,3,5-triazine-2,4-diamine](/img/structure/B4657278.png)
![5-{4-[(4-chlorophenyl)thio]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4657292.png)
![N-[1-(1-azepanylcarbonyl)propyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B4657294.png)
![[(5-chloro-1-benzofuran-2-yl)thio]acetic acid](/img/structure/B4657309.png)
![6-bromo-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline](/img/structure/B4657311.png)
![2-bromo-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B4657315.png)
![3-[(butylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B4657322.png)
![5-(2,4-dichlorophenyl)-4-[(1-naphthylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4657338.png)

![N-{3-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B4657348.png)
![3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B4657368.png)
![5-{2-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4657373.png)